

An In-depth Technical Guide to the Molecular Structure of 4-(Dimethoxymethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Dimethoxymethyl)piperidine**

Cat. No.: **B3048966**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **4-(Dimethoxymethyl)piperidine** (CAS No. 188646-83-5), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The guide elucidates the compound's structure through a multi-faceted analysis, integrating detailed synthesis protocols, in-depth interpretation of spectroscopic data, and an exploration of its chemical reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for scientists working with this and related piperidine scaffolds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its importance as a privileged scaffold in drug design^[1]. The ring's sp^3 -hybridized carbon atoms provide a three-dimensional geometry that allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets^[2]. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties^[3].

4-(Dimethoxymethyl)piperidine serves as a particularly useful intermediate. It combines the robust piperidine core with a protected aldehyde in the form of a dimethyl acetal. This acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal the reactive aldehyde functionality. This chemical handle allows for a plethora of subsequent chemical modifications, making it an invaluable tool for constructing more complex molecules in a controlled, stepwise fashion. The acetal itself can be considered a pH-sensitive linkage, a feature increasingly exploited in targeted drug delivery systems to release active payloads in the acidic microenvironments of tumors or within cellular endosomes^{[4][5][6]}.

This guide will systematically deconstruct the molecular identity of **4-(Dimethoxymethyl)piperidine**, from its synthesis to its detailed structural confirmation.

Physicochemical and Structural Properties

4-(Dimethoxymethyl)piperidine is a liquid at room temperature with a molecular formula of $C_8H_{17}NO_2$ ^[7]. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **4-(Dimethoxymethyl)piperidine**

Property	Value	Source(s)
CAS Number	188646-83-5	[8][9]
Molecular Formula	$C_8H_{17}NO_2$	[7]
Molecular Weight	159.23 g/mol	[9]
Boiling Point	196.3 ± 10.0 °C at 760 mmHg	[7][8]
Density	0.951 ± 0.06 g/cm ³	[9]
Physical Form	Liquid	[9]
pKa (Predicted)	10.14 ± 0.10	[8]

The fundamental structure of the molecule consists of a central piperidine ring substituted at the C4 position.

Figure 1: 2D Representation of **4-(Dimethoxymethyl)piperidine**.

Synthesis and Purification

The synthesis of **4-(Dimethoxymethyl)piperidine** is efficiently achieved via a two-step process starting from 4-pyridinecarboxaldehyde. This method, detailed in patent literature, provides high yield and purity, making it suitable for scalable production[10].

Synthesis Workflow

The overall synthetic strategy involves two key transformations:

- Acetalization: Protection of the aldehyde group of 4-pyridinecarboxaldehyde as a dimethyl acetal.
- Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

This sequence is logically sound, as the pyridine ring is robust and compatible with the acidic conditions often used for acetal formation. Attempting the hydrogenation first would yield 4-piperidinecarboxaldehyde, which is less stable and prone to self-condensation or oxidation.

[Click to download full resolution via product page](#)

Figure 2: High-level workflow for the synthesis of **4-(Dimethoxymethyl)piperidine**.

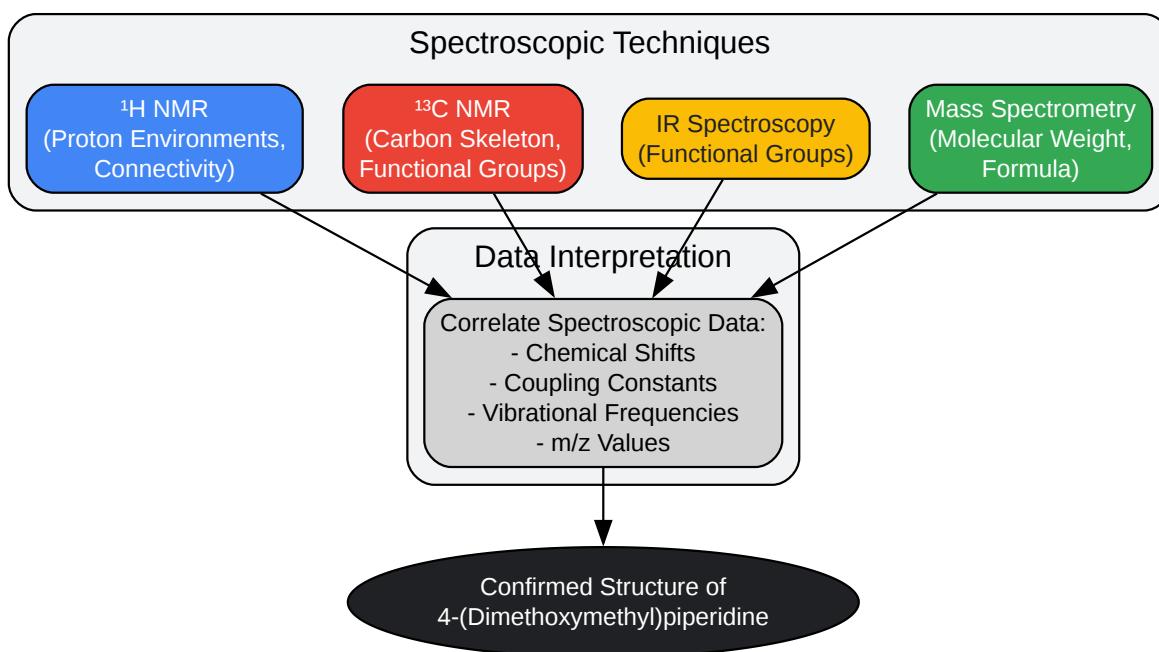
Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent CN112661694B[10].

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine

- To a reaction vessel, add 4-pyridinecarboxaldehyde and a methylating agent (e.g., trimethyl orthoformate).
- Add a protonic acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst.
- Heat the reaction mixture to a temperature between 20°C and 80°C.

- Maintain the reaction for 4 to 12 hours, monitoring for the consumption of the starting material by a suitable method (e.g., TLC or GC).
- Upon completion, neutralize the catalyst and remove the excess methylating agent and solvent under reduced pressure to yield crude 4-(dimethoxymethyl)pyridine. This intermediate is often of sufficient purity for the subsequent step.


Step 2: Synthesis of **4-(Dimethoxymethyl)piperidine**

- Dissolve the crude 4-(dimethoxymethyl)pyridine from Step 1 in a suitable organic solvent (e.g., methanol or ethanol).
- Add a noble metal supported catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C)).
- Seal the reaction vessel and purge with nitrogen gas.
- Pressurize the vessel with hydrogen gas to 2-4 MPa.
- Heat the reaction to a temperature between 40°C and 100°C.
- Maintain vigorous stirring for 2-12 hours until hydrogen uptake ceases.
- Cool the reaction to room temperature and carefully vent the excess hydrogen pressure.
- Filter the reaction mixture to remove the solid catalyst. The catalyst can be recovered and recycled.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting crude product by vacuum distillation to obtain **4-(dimethoxymethyl)piperidine** as a high-purity liquid.

Self-Validation: The success of the synthesis is validated by the high reported yield ($\geq 96\%$) and purity ($\geq 99\%$). The final product's identity and purity must be confirmed by spectroscopic analysis as detailed in the following section[10].

Elucidation of the Molecular Structure

Confirming the structure of a synthesized molecule is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of every atom in the molecule.

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for structural elucidation using complementary spectroscopic methods.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different proton environments, their connectivity, and their relative numbers. The ¹H NMR spectrum for **4-(dimethoxymethyl)piperidine**, as reported in patent literature, confirms the expected structure[10].

Table 2: ¹H NMR Spectral Data for **4-(Dimethoxymethyl)piperidine** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.31	s	6H	-O-CH ₃	Singlet indicates six equivalent protons on the two methoxy groups, with no adjacent protons to couple with.
~3.05	m	2H	Piperidine C2/C6 (axial)	Protons on carbons adjacent to the nitrogen are deshielded. The axial protons typically appear upfield of the equatorial protons.
~2.58	m	2H	Piperidine C2/C6 (equatorial)	Equatorial protons adjacent to nitrogen. The multiplet structure arises from coupling to both the geminal axial proton and the adjacent C3/C5 protons.
~1.70	m	3H	Piperidine C3/C5 (axial) + C4	Complex multiplet region. The proton at C4 and the axial protons at C3/C5 are expected in this range.

~1.20	m	2H	Piperidine C3/C5 (equatorial)	The equatorial protons at C3/C5 are typically shifted upfield relative to their axial counterparts.
Variable	br s	1H	N-H	The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Note: The exact chemical shifts and multiplicities for the piperidine ring protons can be complex due to the chair conformation and second-order coupling effects. The assignments provided are based on typical ranges for substituted piperidines.[\[11\]](#)[\[12\]](#)

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule. While specific experimental data for this compound is not readily available in peer-reviewed literature, the chemical shifts can be reliably predicted based on established substituent effects on the piperidine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-(Dimethoxymethyl)piperidine**

Predicted Shift (δ , ppm)	Carbon Assignment	Rationale
~105.5	$\text{CH}(\text{OCH}_3)_2$	The acetal carbon is highly deshielded by two electronegative oxygen atoms, typically appearing in the 90-110 ppm range[13].
~53.0	$-\text{O}-\text{CH}_3$	The two equivalent methoxy carbons, shielded relative to the acetal carbon but deshielded by the attached oxygen.
~46.5	Piperidine C2 / C6	Carbons adjacent to the nitrogen atom appear in the 45-50 ppm range for simple piperidines.
~41.0	Piperidine C4	The substituted carbon of the piperidine ring. Its shift is influenced by the attached dimethoxymethyl group.
~29.0	Piperidine C3 / C5	Carbons beta to the nitrogen atom are more shielded and appear further upfield.

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

- N-H Stretch: A moderate, sharp peak is expected in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a secondary amine. This peak may be broadened by hydrogen bonding.

- C-H Stretch: Strong, sharp peaks are expected just below 3000 cm^{-1} ($2850\text{-}2960\text{ cm}^{-1}$) corresponding to the sp^3 C-H bonds of the piperidine ring and methoxy groups.
- C-O Stretch: Strong, characteristic C-O stretching bands for the acetal group are expected in the $1050\text{-}1150\text{ cm}^{-1}$ region. This is often a complex region with multiple strong peaks.
- N-H Bend: A moderate bending vibration may be visible around $1590\text{-}1650\text{ cm}^{-1}$.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its formula and structure.

- Molecular Ion (M^+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 159.23. In positive ion mode ESI-MS, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at $\text{m/z} \approx 160.2$.
- Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by cleavage of the bond alpha to the nitrogen atom (α -cleavage)[\[14\]](#). For acetals, a common fragmentation is the loss of an alkoxy group.
 - Loss of $-\text{OCH}_3$: A primary fragmentation would be the loss of a methoxy radical ($\bullet\text{OCH}_3$, mass 31) to form a stable oxonium ion at m/z 128.
 - α -Cleavage of the Ring: Cleavage of the C2-C3 or C5-C6 bond can lead to various ring-opened fragments.
 - Loss of the Side Chain: Cleavage of the bond between the piperidine ring and the dimethoxymethyl group could result in a fragment at m/z 84, corresponding to the piperidin-4-yl cation.

Chemical Reactivity and Applications

The utility of **4-(Dimethoxymethyl)piperidine** stems from the distinct reactivity of its two core components: the piperidine nitrogen and the latent aldehyde (acetal).

- Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It can be readily alkylated, acylated, or used in reductive amination reactions to install various substituents on

the nitrogen atom. This is a common strategy in drug discovery to modulate properties like solubility, basicity, and receptor affinity.

- **Acetal Hydrolysis:** The dimethoxymethyl group is a stable protecting group for the aldehyde. It can be selectively removed under mild acidic aqueous conditions (e.g., dilute HCl, acetic acid) to unmask the 4-formyl group[1][4]. This aldehyde can then participate in a wide array of subsequent reactions, such as Wittig reactions, aldol condensations, or further reductive aminations, providing a powerful entry point for complex molecular synthesis. The pH-sensitive nature of this group makes it a valuable linker for prodrugs or targeted delivery systems designed to release their payload in acidic environments[15].

Safety and Handling

4-(Dimethoxymethyl)piperidine is a hazardous chemical that requires careful handling in a laboratory setting.

- **GHS Hazard Statements:** H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[9].
- **Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place, protected from light[9][16].

Conclusion

4-(Dimethoxymethyl)piperidine is a valuable synthetic intermediate whose molecular structure is well-defined by a combination of logical synthesis and comprehensive spectroscopic analysis. The presence of both a modifiable piperidine nitrogen and a pH-sensitive protected aldehyde function makes it a highly versatile building block for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to confidently utilize this compound in their synthetic and medicinal chemistry programs.

References

- Gusak, K. N., & Zheldakova, R. A. (2023).

- Goth, H., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery.
- MDPI. (2023).
- National Center for Biotechnology Information. (2004). Acetals as pH-sensitive linkages for drug delivery. PubMed. [\[Link\]](#)
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [\[Link\]](#)
- National Center for Biotechnology Information. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems. PubMed. [\[Link\]](#)
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [\[Link\]](#)
- Wikipedia. (n.d.). Piperidine. [\[Link\]](#)
- ResearchGate. (2010). Acetals as pH-Sensitive Linkages for Drug Delivery. [\[Link\]](#)
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652. [\[Link\]](#)
- Google Patents. (2021). CN112661694B - Preparation method of 4-(dimethoxymethyl)-piperidine.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 6(4), 316-337. [\[Link\]](#)
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolimates. RSC Medicinal Chemistry, 13(12), 1614-1620. [\[Link\]](#)
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [\[Link\]](#)
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [\[Link\]](#)
- Organic Chemistry Tutor. (n.d.).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [\[Link\]](#)
- National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [\[Link\]](#)
- LookChem. (n.d.). Cas 188646-83-5, **4-(dimethoxymethyl)piperidine**. [\[Link\]](#)
- Science Ready. (n.d.).
- National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. [\[Link\]](#)

- National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
- EPFL. (n.d.).
- KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]
- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemos.de [chemos.de]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ias.ac.in [ias.ac.in]
- 7. lookchem.com [lookchem.com]
- 8. 4-(Dimethoxymethyl)-piperidine CAS#: 188646-83-5 [m.chemicalbook.com]
- 9. 4-(Dimethoxymethyl)piperidine | 188646-83-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. 188646-83-5|4-(Dimethoxymethyl)piperidine|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 4-(Dimethoxymethyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3048966#understanding-the-molecular-structure-of-4-dimethoxymethyl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com